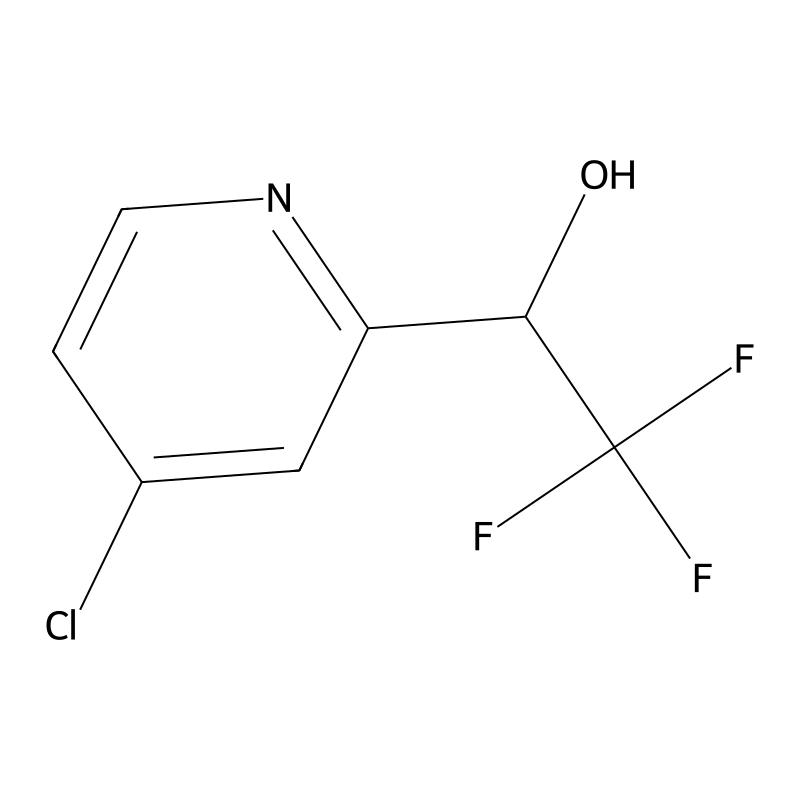1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol is characterized by its molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol. The compound features a trifluoroethanol group, which is known for its strong electron-withdrawing properties due to the trifluoromethyl group. This results in enhanced acidity compared to standard alcohols like ethanol . The presence of the 4-chloropyridine moiety adds to its unique reactivity and potential biological activity.
- Oxidation: It can be oxidized to yield trifluoroacetic acid or other fluorinated products.
- Substitution Reactions: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, making it useful in synthesizing more complex organic molecules.
- Formation of Complexes: It can form stable hydrogen-bonded complexes with Lewis bases, enhancing its utility in organic synthesis .
Several methods can be employed to synthesize 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol:
- Direct Alkylation: This involves the reaction of 4-chloropyridine with trifluoroethanol in the presence of a suitable base.
- Hydroarylation Protocols: Recent advancements have introduced mild hydroarylation methods using trifluoroethanol as a solvent for synthesizing related compounds .
- Substitution Reactions: Utilizing nucleophilic substitution on chlorinated pyridine derivatives can yield this compound effectively.
Several compounds share structural similarities with 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol | 81577-11-9 | 0.98 |
| 1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanol | 286017-73-0 | 0.93 |
| 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol | 251352-64-4 | 0.90 |
| 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol | 1194760-60-5 | 0.88 |
These compounds exhibit varying degrees of similarity based on their structural features. The presence of different substituents on the aromatic ring can significantly affect their chemical reactivity and biological activity.








